N-Nitrosometoprolol

Acceptable Daily Intake Regulatory toxicology CPCA potency categorization

N-Nitrosometoprolol (CAS 134720-05-1) is an N-nitroso derivative of the β1-selective adrenergic antagonist metoprolol, classified as a nitrosamine drug substance-related impurity (NDSRI). It is formed through the in vitro reaction of metoprolol with sodium nitrite under acidic conditions.

Molecular Formula C15H24N2O4
Molecular Weight 296.36 g/mol
CAS No. 134720-05-1
Cat. No. B8145643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosometoprolol
CAS134720-05-1
Molecular FormulaC15H24N2O4
Molecular Weight296.36 g/mol
Structural Identifiers
SMILESCC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O
InChIInChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3
InChIKeyCHTOBGHTYDROBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Nitrosometoprolol (CAS 134720-05-1): Pharmaceutical Nitrosamine Impurity Standard for Beta-Blocker Quality Control


N-Nitrosometoprolol (CAS 134720-05-1) is an N-nitroso derivative of the β1-selective adrenergic antagonist metoprolol, classified as a nitrosamine drug substance-related impurity (NDSRI) [1]. It is formed through the in vitro reaction of metoprolol with sodium nitrite under acidic conditions [1]. This compound belongs to the class of organic compounds known as tyrosols and derivatives, with molecular formula C15H24N2O4 and molecular mass 296.367 g/mol [1]. N-Nitrosometoprolol is primarily utilized as an analytical reference standard for the detection, quantification, and control of nitrosamine impurities in beta-blocker active pharmaceutical ingredients (APIs) and finished drug products, in compliance with ICH M7 and regional regulatory guidance [2].

Nitrosamine drug substance-related impurity (NDSRI) reference standard for metoprolol
Supports UHPLC-MS/MS method development and validation for trace-level quantification
Compliance context: ICH M7 and regional nitrosamine control guidance

Why N-Nitrosometoprolol Reference Standards Are Not Interchangeable with Other Nitrosamine Impurities in Beta-Blocker Analysis


Nitrosamine drug substance-related impurities (NDSRIs) such as N-Nitrosometoprolol are structurally distinct and exhibit compound-specific analytical behavior, including unique chromatographic retention times, mass spectrometric fragmentation patterns, and ionization efficiencies [1]. Unlike small-molecule nitrosamines (e.g., NDMA, NDEA) that serve as default potency surrogates, NDSRIs from beta-blockers possess bulky isopropyl or tert-butyl substituents adjacent to the nitrosatable amine, which significantly reduces their mutagenic and carcinogenic potency [2]. Regulatory guidance from the FDA and EMA mandates the use of structurally specific reference standards for accurate quantification of each NDSRI; generic substitution with unrelated nitrosamine standards compromises method accuracy, precision, and compliance with ICH M7 requirements [1]. The analytical methods validated for N-Nitrosometoprolol demonstrate compound-specific limits of detection and quantification that differ substantially from those of co-eluting or structurally similar impurities, reinforcing the necessity of using the exact target compound as a reference material in stability studies, release testing, and regulatory submissions [1].

N-Nitrosometoprolol
Small-molecule nitrosamine surrogates (e.g., NDMA)
Higher AI limit context from lower potency classification
Low AI limit (high-potency category) may drive unnecessary control stringency
Compound-specific retention, fragmentation, and ionization behavior
Different analytical profile; co-elution or matrix interference risk
Structurally specific standard required for accurate NDSRI quantification per FDA/EMA
Generic substitution may compromise method accuracy and ICH M7 compliance

Quantitative Differentiation of N-Nitrosometoprolol vs. Structural Analogs: Validated Analytical Performance and Regulatory Acceptable Intake Data


Acceptable Intake Limit Comparison: Beta-Blocker NDSRIs vs. High-Potency Small Nitrosamines

The acceptable intake (AI) limit for beta-blocker NDSRIs, including N-Nitrosometoprolol, is established at 1500 ng/day based on Carcinogenic Potency Categorization Approach (CPCA) potency category 4 or 5 [1]. This is approximately 83-fold higher than the AI limit for high-potency small nitrosamines such as NDMA and NDEA, which are controlled at 18 ng/day (CPCA category 1) [2]. The EFPIA weight-of-evidence assessment concludes that NDSRIs of β-blockers are 'much less potent mutagens' and their carcinogenicity potency is 'probably also much lower than the small nitrosamines' [3].

Acceptable Intake
Class-level
1500 ng/day vs. 18 ng/day (NDMA/NDEA)
Supports risk-based control strategy for beta-blocker NDSRIs
CPCA category 4/5 context; 83-fold higher permissible exposure
Acceptable Daily Intake Regulatory toxicology CPCA potency categorization

In Vivo Genotoxicity Profile: N-Nitrosometoprolol vs. Parent Drug Metoprolol

N-Nitrosometoprolol induces micronuclei formation in multiple rat tissues including liver, bone marrow, and spleen, confirming its genotoxic potential in vivo . In contrast, the parent drug metoprolol is not classified as genotoxic and does not induce micronuclei under standard testing conditions [1]. This genotoxic activity is attributed to the presence of the nitroso functional group, which enables DNA adduct formation and subsequent DNA damage .

In Vivo Genotoxicity
Head-to-head
Micronuclei positive (liver, bone marrow, spleen) vs. metoprolol negative
Justifies impurity control in drug products
Rat in vivo micronucleus assay endpoints
Micronucleus assay Genotoxicity In vivo toxicology

Analytical Method Sensitivity: LOQ Comparison Across Beta-Blocker NDSRIs Using Validated UHPLC-MS/MS

A validated ultra-high-speed liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous determination of four beta-blocker NDSRIs achieved limits of quantification (LOQ) ranging from 2 to 20 parts per billion (ppb) across all analytes [1]. For N-Nitrosometoprolol specifically, the method demonstrated accuracy within the recovery range of 64.1%–113.3% and linearity with regression coefficients (R) between 0.9978–0.9999 [1]. The method is suitable for trace-level impurity monitoring in five beta-blocker APIs including metoprolol tartrate and metoprolol succinate [1].

Method LOQ
Method context
2–20 ppb across analytes
Enables low-ppb detection in metoprolol APIs
UHPLC-MS/MS; accuracy 64.1–113.3%, R>0.997
UHPLC-MS/MS Limit of Quantification Method validation

Regulatory Recall Threshold: Metoprolol Product Withdrawal Linked to N-Nitrosometoprolol Contamination

A Class II recall was initiated for Metoprolol Tartrate Tablets due to the presence of a nitrosamine impurity, identified as N-nitroso-metoprolol, at levels exceeding the established Acceptable Daily Intake (ADI) [1]. The recall was classified as Class II indicating that 'use of the product may cause temporary or medically reversible adverse health effects, though the risk of serious harm is considered low' [1]. N-nitroso-metoprolol is classified as a probable human carcinogen, and long-term exposure above acceptable limits may increase cancer risk [1].

Recall Event
Context-dependent
Class II recall for metoprolol tartrate tablets
Regulatory action context highlights impurity control need
Contamination exceeded ADI
FDA recall Quality control Nitrosamine contamination

Structural Differentiation from C-Nitroso Analogs: ¹⁵N NMR Spectroscopy Requirement

The synthesis of NDSRIs including N-Nitrosometoprolol may follow alternative reaction pathways leading to the formation of C-nitrosated compounds instead of the desired N-nitrosated derivative [1]. Structural differentiation between N-nitroso and C-nitroso analogs is challenging using mass spectrometry alone due to identical molecular mass [1]. The application of ¹⁵N two-dimensional NMR spectroscopy is required to unambiguously confirm the presence of the N-nitroso functional group and distinguish between positional isomers [1].

Isomer Confirmation
Class-level
15N 2D NMR required to distinguish N-nitroso from C-nitroso isomer
Authentic N-nitroso identity verification
Mass spectrometry insufficient for structural differentiation
NMR spectroscopy Structural elucidation Isomer differentiation

Optimal Use Cases for N-Nitrosometoprolol Reference Standards in Pharmaceutical Quality Control and Regulatory Compliance


Method Development and Validation for Nitrosamine Impurity Quantification in Metoprolol APIs

N-Nitrosometoprolol serves as the primary reference standard for developing and validating UHPLC-MS/MS methods capable of achieving LOQs in the low ppb range (2–20 ppb) [1]. The validated method meets ICH Q2(R1) requirements for accuracy (recovery 64.1%–113.3%) and linearity (R > 0.997) [1]. This application is critical for compliance with FDA and EMA nitrosamine risk assessment mandates for metoprolol tartrate and metoprolol succinate drug substances [1].

Stability Studies and Forced Degradation Assessment to Evaluate Nitrosamine Formation Risk

Pharmaceutical manufacturers employ N-Nitrosometoprolol reference standards to monitor potential nitrosamine formation during long-term stability studies of metoprolol-containing products [1]. The compound's known in vivo genotoxicity—specifically its ability to induce micronuclei in rat liver, bone marrow, and spleen—makes it a critical marker for safety assessment . Quantification of N-Nitrosometoprolol levels below the established 1500 ng/day AI limit ensures product safety throughout shelf life [2].

Batch Release Testing and Quality Control for Metoprolol Finished Drug Products

The validated UHPLC-MS/MS method using N-Nitrosometoprolol as a reference standard is applied to routine batch release testing of metoprolol tartrate and succinate tablets [1]. This testing is essential to prevent market recalls, as evidenced by the Class II recall of Metoprolol Tartrate Tablets due to nitrosamine contamination exceeding ADI [3]. Use of the authentic reference standard ensures accurate quantification and regulatory compliance.

In-House Synthesis and Characterization of NDSRI Reference Materials

For laboratories synthesizing N-Nitrosometoprolol in-house, rigorous characterization by ¹⁵N 2D NMR spectroscopy is required to confirm the N-nitroso isomer and differentiate from potential C-nitroso byproducts [4]. Procurement of a fully characterized commercial reference standard provides a benchmark for verifying identity and purity of in-house synthesized material, reducing the risk of structural misassignment and subsequent analytical error [4].

Application
Selection Property
Validation Focus
UHPLC-MS/MS method for metoprolol APIs
Certified reference standard identity
Accuracy and linearity (ICH Q2(R1))
Forced degradation and stability studies
Genotoxicity marker relevance
AI limit compliance for shelf life
Routine QC batch release testing
Method sensitivity and selectivity
Regulatory impurity limit adherence
In-house NDSRI synthesis characterization
15N NMR isomer confirmation
Benchmark against commercial standard

Technical Documentation Hub

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37 linked technical documents
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